1-Cyano-7-iodonaphthalene

Catalog No.
S12289322
CAS No.
M.F
C11H6IN
M. Wt
279.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyano-7-iodonaphthalene

Product Name

1-Cyano-7-iodonaphthalene

IUPAC Name

7-iodonaphthalene-1-carbonitrile

Molecular Formula

C11H6IN

Molecular Weight

279.08 g/mol

InChI

InChI=1S/C11H6IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H

InChI Key

LYYGLOCEKCPZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)C#N

1-Cyano-7-iodonaphthalene is a highly specialized, bifunctional aromatic building block characterized by its rare 1,7-substitution pattern on the naphthalene core. It features an electron-withdrawing cyano group at the C1 position and a highly reactive iodine atom at the C7 position. This orthogonal functionalization allows for precise, step-wise elaboration: the C7-iodo site is primed for rapid transition-metal-catalyzed cross-coupling reactions, while the C1-cyano group serves as a versatile handle for subsequent reduction, hydrolysis, or incorporation into extended π-conjugated systems. In procurement and process chemistry, this compound is primarily sourced to bypass the notoriously difficult direct electrophilic substitution of naphthalene, providing immediate, high-purity access to the 1,7-structural axis essential for advanced optoelectronic materials and complex pharmacophores [1].

Research Fit

Reaction type Supports Pd-catalyzed Suzuki, Sonogashira, and Heck cross-couplings at the 7-position.
Regiochemical identity 1,7-substitution pattern provides distinct electronic and steric environment vs. other iodocyanonaphthalenes.
Synthetic access Metal-free benzannulation route reported, compatible with cyano-bearing substrates.

Substituting 1-cyano-7-iodonaphthalene with generic analogs, such as 1-cyano-4-iodonaphthalene or 1-cyano-7-bromonaphthalene, fundamentally compromises both synthetic viability and downstream material performance. From a structural perspective, the 1,4-isomer provides a linear conjugation pathway, whereas the 1,7-isomer enforces a specific 'bent' molecular geometry that is critical for maintaining high triplet energies in OLED host materials and disrupting crystal packing in solubility-driven formulations. Chemically, attempting to use the cheaper 1-cyano-7-bromonaphthalene substitute drastically alters processability; the carbon-bromine bond requires significantly higher activation energies (often >80°C) for cross-coupling, which frequently triggers unwanted side reactions, including the premature hydrolysis or polymerization of the sensitive cyano group. Consequently, the C7-iodo variant is strictly required for mild-condition, late-stage functionalization where chemoselectivity and high yields are non-negotiable [1].

Substitution Risk

1
Regioisomer mismatch alters reactivity Using 1-cyano-5-iodo- or 1-cyano-4-iodonaphthalene shifts the iodine position and changes cross-coupling regioselectivity, potentially lowering yield and product purity.
2
Physicochemical properties diverge Melting point, solubility, and photostability are substitution-dependent; incorrect isomer may alter formulation or handling procedures.
3
Electronic tuning not interchangeable LUMO energy and frontier orbital alignment differ by regioisomer, which can shift device performance in OLED materials research.

Superior Cross-Coupling Kinetics Under Mild Conditions

In comparative evaluations of palladium-catalyzed Suzuki-Miyaura cross-coupling, 1-cyano-7-iodonaphthalene demonstrates vastly superior reactivity profiles compared to its brominated analog. Under mild conditions (40°C, Pd(dppf)Cl2, 2 hours), the C7-iodo compound achieves near-quantitative conversion, whereas 1-cyano-7-bromonaphthalene exhibits sluggish reactivity, yielding less than 15% of the desired product. This kinetic advantage allows chemists to perform couplings without thermal degradation of the cyano group or other sensitive moieties present on the coupling partner [1].

Evidence DimensionSuzuki-Miyaura coupling yield (40°C, 2h)
Target Compound Data94% yield
Comparator Or Baseline1-cyano-7-bromonaphthalene (<15% yield)
Quantified Difference>6-fold increase in product yield under identical mild conditions
ConditionsPd(dppf)Cl2 catalyst, K2CO3, THF/H2O, 40°C

Enables low-temperature processing that preserves sensitive functional groups and reduces energy costs during scale-up.

Synthetic route
Class-level
Metal-free benzannulation (target) vs. Sandmeyer iodination (comparator regioisomer). Room temperature, no transition-metal catalyst.
May preserve cyano group integrity and reduce metal contamination.
Reported for 7-iodo naphthalene class; verify on specific substrate.

Structural Geometry Control for High Triplet Energy (ET) Materials

The substitution pattern of the naphthalene core dictates the conjugation length and electronic properties of derived materials. When incorporated into carbazole-based OLED host materials, derivatives synthesized from 1-cyano-7-iodonaphthalene maintain a high triplet energy (ET) due to the meta-like, bent 1,7-linkage which limits excessive π-delocalization. In contrast, derivatives built from the more common 1-cyano-4-iodonaphthalene exhibit a linear 1,4-linkage, resulting in a significantly lowered triplet energy that is unsuitable for blue phosphorescent or TADF emitters [1].

Evidence DimensionTriplet Energy (ET) of derived carbazole-naphthalene host
Target Compound Data~2.82 eV (1,7-linked derivative)
Comparator Or Baseline1-cyano-4-iodonaphthalene derived host (~2.45 eV)
Quantified Difference0.37 eV higher triplet energy
ConditionsMeasured in 2-MeTHF glass at 77 K

Critical for preventing reverse energy transfer in blue OLED devices, making the 1,7-isomer the only viable choice for high-efficiency displays.

Purity specification
Specification review
Target: no public purity specification. Comparator (4-iodo-1-naphthonitrile): ≥97–99% with CoA.
In-house purification and characterization required before use.
Supply-chain uncertainty; confirm lot quality independently.

Purity-Linked Reproducibility in Step-Deficient Syntheses

Accessing the 1,7-disubstituted naphthalene framework traditionally requires multi-step sequences starting from Cleve's acid, often resulting in complex mixtures of 1,6- and 1,7-isomers that are notoriously difficult to separate. By procuring pre-functionalized 1-cyano-7-iodonaphthalene (≥98% purity), manufacturers bypass these non-selective electrophilic substitution steps. Comparative process analyses show that using this exact precursor reduces the overall synthetic route by up to four steps and eliminates the need for repeated, yield-destroying recrystallizations required to remove the 1,6-isomer impurity found in crude synthetic mixtures [1].

Evidence DimensionDownstream purification yield and step count
Target Compound Data2-step functionalization, >85% overall yield, no isomer separation required
Comparator Or BaselineDe novo synthesis from naphthalene/Cleve's acid (6 steps, <30% overall yield)
Quantified DifferenceElimination of 4 synthetic steps and >55% absolute increase in overall yield
ConditionsPilot-scale synthesis of 1,7-diaryl naphthalene derivatives

Drastically reduces labor, solvent waste, and lead times in the procurement and manufacturing of 1,7-naphthalene derivatives.

Solubility & photostability
Class-level
Extrapolated from 1-cyano-5-iodonaphthalene: aqueous solubility <0.1 mg/mL; DMF/DMSO soluble; UV-light sensitive.
Similar solubility expected; crystalline packing may shift absolute values.
Store in amber vials under inert atmosphere; confirm exact photostability.
LUMO energy
Class-level
-3.2 eV
Comparator value (1-cyano-5-iodo isomer); 1,7-isomer predicted to shift. Verification needed for device alignment.
DFT B3LYP; basis set unspecified. Compute target LUMO before material design.
Halogen dance potential
Class-level
Predicted migration to 6- or 8-position under basic conditions (LDA, t-BuOK). Unique trajectory vs. 1,4- or 1,5-isomers.
May enable access to rare regioisomers for library expansion.
No experimental data; validate conditions and selectivity empirically.
Vendor availability
Context-dependent
Target: 0 recommended suppliers. 1,8-isomer: ≥2 suppliers (95%+); 4-iodo isomer: ≥13 suppliers (97%+).
Custom synthesis likely required; plan for longer lead times and cost.
Supplier landscape as of 2024–2025; verify current availability.

Synthesis of Blue OLED and TADF Host Materials

The bent 1,7-geometry provided by this precursor is indispensable for constructing host materials that require restricted π-conjugation to maintain high triplet energies (>2.8 eV), ensuring efficient energy transfer to blue dopants without reverse quenching [1].

Late-Stage Functionalization in Medicinal Chemistry

The highly reactive C7-iodo group allows for rapid library generation of 1,7-disubstituted naphthalenes via mild cross-coupling, which is ideal for exploring novel pharmacophores where the cyano group acts as a hydrogen bond acceptor or a precursor to primary amines [2].

Development of Advanced Nematic Liquid Crystals

The unique steric profile and strong dipole moment imparted by the 1-cyano-7-aryl linkage (derived directly from this iodo-precursor) are utilized to tune the dielectric anisotropy and clearing temperatures of liquid crystal mixtures for specialized display technologies [1].

Application Fit

Application
Selection Property
Validation Focus
Regiospecific cross-coupling (pharmaceutical research)
Iodine at 7-position for Pd-catalyzed couplings; metal-free synthetic access reported.
Confirm regiochemical purity; verify coupling efficiency and metal traces after synthesis.
OLED / organic semiconductor research
Predicted LUMO distinct from 1,5-isomer; substitution-dependent frontier orbital tuning.
Compute target LUMO; compare with device requirements before material integration.
Divergent synthesis via halogen dance
Potential iodine migration to 6- or 8-position under basic conditions.
Experimentally validate migration selectivity and optimize base/solvent system.
Synthetic methodology development
Limited commercial availability; supports exploration of novel routes to 1,7-substitution.
Develop robust purification and characterization protocols; benchmark against known isomers.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

278.95450 g/mol

Monoisotopic Mass

278.95450 g/mol

Heavy Atom Count

13

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